molecular formula C16H9ClN2 B11854260 6-Chloro-2-phenylquinoline-4-carbonitrile

6-Chloro-2-phenylquinoline-4-carbonitrile

Cat. No.: B11854260
M. Wt: 264.71 g/mol
InChI Key: CURFZOMAXQJYRN-UHFFFAOYSA-N
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Description

6-Chloro-2-phenylquinoline-4-carbonitrile (CAS 128220-31-5) is a solid organic compound with a molecular weight of 264.71 g/mol and the molecular formula C16H9ClN2 . This chemical belongs to the quinoline family and features a carbonitrile group at the 4-position, making it a versatile and valuable synthetic intermediate for research applications in medicinal and organic chemistry . As a quinoline-4-carbonitrile derivative, this compound serves as a key precursor in chemical synthesis. The nitrile group is a common functional handle that can be further transformed into other groups, such as carboxylic acids, amides, or tetrazoles, expanding its utility in constructing diverse chemical libraries . While specific biological data for this compound is limited in the searched literature, quinoline cores are widely investigated for their potential pharmacological properties. Related 6-chloro-2-phenylquinoline derivatives have been studied for various biological activities, underscoring the significance of this structural class in scientific research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H9ClN2

Molecular Weight

264.71 g/mol

IUPAC Name

6-chloro-2-phenylquinoline-4-carbonitrile

InChI

InChI=1S/C16H9ClN2/c17-13-6-7-15-14(9-13)12(10-18)8-16(19-15)11-4-2-1-3-5-11/h1-9H

InChI Key

CURFZOMAXQJYRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C#N

Origin of Product

United States

The Quinoline Scaffold in Chemical Research

The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a nitrogen atom, is a cornerstone in medicinal and chemical research. nih.govfrontiersin.org Its versatile structure allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities. nih.govfrontiersin.orgnih.gov Quinoline derivatives are known to exhibit anticancer, anti-inflammatory, antibacterial, and antiviral properties, among others. nih.govbenthamdirect.com This has led to the development of numerous quinoline-based drugs and candidates in clinical trials. nih.govtandfonline.com The adaptability of the quinoline nucleus makes it a "privileged structure" in drug design, offering a robust framework for the development of novel therapeutic agents. tandfonline.com

Overview of Quinoline 4 Carbonitrile Derivatives

Within the vast landscape of quinoline (B57606) chemistry, derivatives featuring a carbonitrile group at the 4-position represent a significant subclass. The introduction of the cyano group can influence the electronic properties and biological activity of the quinoline core. For instance, certain 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives have been investigated for their potential as inhibitors of the epidermal growth factor receptor (EGFR). nih.gov Research has also explored the synthesis and antimicrobial properties of various quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives, which are structurally related to the carbonitriles. nih.govresearchgate.net The versatility of the quinoline-4-carboxylic acid structure, in particular, makes it a key intermediate for synthesizing other functionalized quinoline compounds. researchgate.net

Significance of 6 Chloro 2 Phenylquinoline 4 Carbonitrile in Contemporary Academic Research

Conventional and Modern Synthetic Routes to Quinoline-4-carbonitriles

The construction of the quinoline core is a well-established area of organic synthesis, with several named reactions providing reliable access to this scaffold. nih.gov These methods have been continuously refined to improve yields, expand substrate scope, and enhance reaction conditions.

Multi-component Condensation Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single pot. rsc.org This approach offers significant advantages in terms of atom economy, step economy, and reduction of waste. nih.gov

One of the most prominent MCRs for quinoline synthesis is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. wikipedia.orgnih.gov The reaction can be catalyzed by acids or bases and proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration. wikipedia.org While the classic Friedländer reaction is a two-component reaction, its principles are often incorporated into three-component strategies. For instance, a straightforward method for synthesizing polysubstituted quinolines involves the reaction of 2-aminobenzaldehyde (B1207257) with various ketones or malononitrile. organic-chemistry.org

The Doebner reaction provides a pathway to quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. nih.goviipseries.org This three-component reaction is particularly valuable for synthesizing 2-substituted quinoline-4-carboxylic acids. nih.govnih.gov Although this method traditionally yields carboxylic acids, the nitrile group can be accessed through subsequent functional group transformations. A related method, the Doebner–von Miller reaction , utilizes α,β-unsaturated aldehydes or ketones to produce 2- and 4-substituted quinolines. nih.govnih.gov

The Pfitzinger reaction offers another route to quinoline-4-carboxylic acids, starting from isatin (B1672199) and a carbonyl compound under basic conditions. nih.govpharmaguideline.com This method is versatile for producing 2,3-disubstituted quinoline-4-carboxylic acids. nih.gov The initial product can then be converted to the corresponding carbonitrile. For example, 2-phenylquinoline-4-carboxylic acid can be synthesized by reacting isatin with acetophenone (B1666503). frontiersin.org

Table 1: Examples of Multi-component Reactions for Quinoline Synthesis

Reaction NameStarting MaterialsKey Features
Friedländer Annulation2-Aminoaryl aldehyde/ketone, Compound with α-methylene groupSimple and direct route to 2,3-substituted quinolines. nih.gov
Doebner ReactionAniline, Aldehyde, Pyruvic acidYields quinoline-4-carboxylic acids. nih.goviipseries.org
Doebner–von Miller ReactionAniline, α,β-Unsaturated aldehyde/ketoneProduces 2- and 4-substituted quinolines. nih.govnih.gov
Pfitzinger ReactionIsatin, Carbonyl compoundSynthesizes quinoline-4-carboxylic acids. nih.govpharmaguideline.com

Cyclization and Annulation Reactions

Cyclization and annulation reactions are fundamental strategies for constructing the quinoline ring system. These reactions can be broadly categorized based on the bond-forming strategy and the nature of the precursors.

Gould–Jacobs reaction is a classical method that involves the reaction of an aniline with diethyl ethoxymethylenemalonate to produce 4-hydroxyquinolines, which can be further functionalized. nih.gov The Conrad–Limpach–Knorr synthesis is another traditional method that reacts anilines with β-ketoesters to form either 4-quinolones or 2-quinolones depending on the reaction temperature. pharmaguideline.commdpi.com

More modern approaches often employ transition-metal catalysis to achieve efficient and selective cyclizations. For example, a modified Larock method allows for a one-pot synthesis of substituted quinolines through a Heck reaction of 2-bromoanilines and allylic alcohols, followed by dehydrogenation. organic-chemistry.org Another innovative approach involves the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine to afford 3-haloquinolines. nih.gov

Recent advancements have also focused on oxidative annulation strategies. For instance, a copper-catalyzed one-pot aerobic oxidation cyclization of 2-vinylaniline (B1311222) with 2-methylquinoline (B7769805) has been reported. mdpi.com Additionally, a [4+2] annulation strategy based on 2-azidobenzaldehyde (B97285) has been developed for the synthesis of a variety of quinoline derivatives. nih.gov This method involves the reaction of 2-azidobenzaldehydes with different carbonyl compounds, leading to 2,3-substituted quinolines through a sequence of reactions including Staudinger, Knoevenagel, and aza-Wittig reactions. nih.gov

Specific Methodologies for 2-Phenylquinoline-4-carbonitriles

The synthesis of 2-phenylquinoline-4-carbonitriles can be achieved through several tailored approaches. A common strategy involves the Doebner reaction, where aniline, benzaldehyde (B42025), and pyruvic acid are reacted to form 2-phenyl-quinoline-4-carboxylic acid, which can then be converted to the nitrile. nih.govnih.gov The Pfitzinger reaction, using isatin and acetophenone, also yields the 2-phenylquinoline-4-carboxylic acid precursor. frontiersin.org

A direct synthesis of 2-(p-tolyl)quinoline-4-carbonitrile has been described, which can be further transformed into other derivatives. researchgate.net Another method involves the reaction of 2-amino-5-chlorobenzophenone (B30270) with methyl acetoacetate (B1235776) under microwave irradiation to produce methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, highlighting a route to related structures. nih.gov Additionally, a one-pot, tandem process for the synthesis of 2,4-diphenylquinoline (B373748) has been developed, which involves the Michael addition–cyclization condensation of o-phenylenediamine (B120857) and a 1,3-ynone, followed by a desulfuration process. rsc.org

Sustainable and Green Synthesis Approaches

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and energy-efficient processes, are increasingly being applied to quinoline synthesis. nih.gov

Nanocatalysis in Quinoline Synthesis

Nanocatalysts have emerged as highly efficient and recyclable catalysts for a variety of organic transformations, including quinoline synthesis. acs.org Their high surface area-to-volume ratio and unique electronic properties often lead to enhanced catalytic activity and selectivity. nih.gov

Several types of nanocatalysts have been successfully employed in quinoline synthesis. For example, Fe3O4 nanoparticles supported on cellulose (B213188) have been used as an efficient catalyst for the Friedländer synthesis under solvent-free conditions. nih.gov Similarly, Fe3O4@SiO2-SO3H nanoparticles have been utilized as a recyclable heterogeneous catalyst for the synthesis of hexahydro-4-phenylquinoline-3-carbonitriles under ultrasonic irradiation. nih.gov

Nickel nanoparticles, synthesized from plant extracts, have been used for the solvent-free synthesis of polysubstituted quinolines via Friedländer annulation. nih.gov These nanocatalysts act as Lewis acids, activating the carbonyl group and facilitating the cyclization reaction. nih.gov Copper-based nanocatalysts, such as CuFe2O4 nanoparticles, have also been shown to be effective for the synthesis of quinoline derivatives in aqueous media. acs.org

Table 2: Nanocatalysts in Quinoline Synthesis

NanocatalystReaction TypeConditionsYield (%)Reference
Fe3O4@SiO2-SO3HFriedländer AnnulationUltrasonic irradiation- nih.gov
Nickel NanoparticlesFriedländer AnnulationSolvent-freeFair nih.gov
CuFe2O4 NanoparticlesMulti-componentAqueous media- acs.org
IRMOF-3/PSTA/CuOne-pot multi-componentCH3CN, 80 °C85-96 nih.gov
TiO2-NPsFour-component couplingAqueous media, 80 °C95-98 tandfonline.com

Aqueous and Solvent-Free Reaction Media

The use of water as a reaction medium or conducting reactions under solvent-free conditions are key tenets of green chemistry. These approaches minimize the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful.

A straightforward and efficient method for the synthesis of quinolines via the Friedländer reaction has been developed in water at 70°C without the need for a catalyst. organic-chemistry.org This method has been shown to be effective for the reaction of 2-aminobenzaldehyde with various ketones or malononitrile, providing high yields of polysubstituted quinolines. organic-chemistry.org The high polarity of water is believed to enhance the reaction efficiency compared to organic solvents like ethanol (B145695). organic-chemistry.org

Solvent-free conditions have also been successfully applied to quinoline synthesis. The Friedländer annulation has been carried out using various catalysts under solvent-free conditions, often with the aid of microwave irradiation to accelerate the reaction. nih.govorganic-chemistry.org For instance, the use of a sulfonic acid ionic liquid as a dual solvent-catalyst under solvent-free conditions at 50 °C yielded a quinoline product in 92% yield within 30 minutes. nih.gov Zeolites, such as Hβ zeolite, have also been employed as heterogeneous catalysts for the cyclization of ketones and 2-aminobenzophenones under solvent-free conditions to produce 2,4-disubstituted quinolines. rsc.org These solvent-free methods not only reduce waste but also often simplify the work-up procedure. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving yields in the synthesis of heterocyclic compounds, including quinolines. nih.govijarsct.co.inmdpi.com For the synthesis of the this compound core and its analogues, microwave irradiation is particularly effective in multicomponent reactions, such as the Doebner reaction, which condenses anilines, aldehydes, and pyruvic acid. nih.govnih.gov

The use of microwave activation in conjunction with catalysts like indium(III) chloride or p-toluenesulfonic acid (p-TSA) has proven crucial for the rapid synthesis of quinoline-4-carboxylic acid derivatives, which are direct precursors to the corresponding carbonitriles. nih.govnih.gov For instance, the three-component reaction of aromatic aldehydes, substituted anilines, and pyruvic acid in ethanol with p-TSA as a catalyst under microwave conditions can yield quinoline-4-carboxylic acids in good yields (50-80%) within minutes. nih.gov Similarly, reactions of arylimines with acrylates catalyzed by InCl₃ under microwave irradiation have produced quinoline-4-carboxylic acid derivatives with yields up to 57% in as little as three minutes. nih.gov These methods offer a significant advantage over conventional heating, which often requires lengthy reaction times. ijarsct.co.innih.gov

Research has demonstrated the successful application of microwave synthesis for quinoline derivatives with similar substitution patterns. A notable example is the synthesis of 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(aryl)prop-2-en-1-ones, which was achieved through a microwave-assisted Claisen-Schmidt condensation. researchgate.net Another relevant example is the microwave-assisted synthesis of 4-Chloro-10-methyl-pyrido[3,2-g]quinolin-3-carbonitrile, highlighting the compatibility of both chloro- and carbonitrile- functionalities with this technique. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of Quinoline Derivatives
Starting MaterialsCatalyst/ConditionsProduct TypeReaction TimeYieldReference
Aromatic Aldehydes, Substituted Anilines, Pyruvic Acidp-TSA, Ethanol, MW (80 °C)Quinoline-4-carboxylic acids3 min50-80% nih.gov
N-Arylbenzaldimines, 2-Methoxy AcrylatesInCl₃, Acetonitrile, MWQuinoline-4-carboxylic acid derivatives3 minup to 57% nih.gov
7-amino-4-oxo-10-methyl-4,10-dihydropyrido[3,2-g] quinoline-3-carbonitrile, POCl₃Silica (B1680970) gel, MW4-Chloro-10-methyl-pyrido[3,2-g]quinolin-3-carbonitrileN/AHigh nih.gov
Anthranilic acid, Ketones/AmidesOrganic Clay, Solvent-free, MWQuinazolinone/Quinoline derivativesN/AModerate to Excellent ijarsct.co.in

Chemical Modifications and Derivatization of the Quinoline Core

The this compound scaffold allows for a range of chemical modifications at several key positions: the quinoline ring itself, the nitrile group, and the phenyl substituent.

Regioselective Halogenation and Substitution

Further functionalization of the quinoline core via halogenation can be achieved with high regioselectivity. For substituted quinolines, electrophilic substitution typically occurs at the 5- and 8-positions of the benzene (B151609) ring portion of the scaffold. numberanalytics.com An operationally simple, metal-free protocol has been developed for the regioselective C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acids (TCCA for chlorination, TBCA for bromination, and TICA for iodination) as inexpensive and atom-economical halogen sources. nih.govrsc.org These reactions proceed at room temperature, are tolerant of various functional groups, and provide good to excellent yields of the C5-halogenated product. nih.govrsc.org

While this specific methodology has been demonstrated on 8-substituted quinolines, the principles of regioselectivity suggest that for this compound, the electronically distinct positions of the carbocyclic ring would be targeted. The presence of substituents already on the ring significantly influences the position of further electrophilic attack. numberanalytics.com Transition metal-catalyzed C-H activation represents another powerful strategy for the site-selective modification of the quinoline core, allowing for the introduction of aryl or alkyl groups at specific positions, such as C2 or C8, often directed by a coordinating group like an N-oxide. mdpi.comnih.govrsc.org

Table 2: Regioselective Halogenation of Substituted Quinolines
SubstrateReagentPosition of HalogenationYieldReference
N-(Quinolin-8-yl)pivalamideTCCA (Trichloroisocyanuric acid)C599% nih.gov
N-(Quinolin-8-yl)pivalamideTBCA (Tribromoisocyanuric acid)C598% nih.gov
N-(Quinolin-8-yl)pivalamideTICA (Triiodoisocyanuric acid)C595% nih.gov
8-MethoxyquinolineTCCAC594% nih.gov

Transformations at the Nitrile (CN) Group

The nitrile group is one of the most versatile functionalities in organic synthesis, capable of being transformed into a wide array of other groups. researchgate.net Its linear geometry and electronic structure, featuring an electrophilic carbon atom, make it susceptible to nucleophilic attack. libretexts.orgnih.gov

Key transformations applicable to this compound include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first form a carboxamide intermediate, and upon further heating, the corresponding carboxylic acid (6-chloro-2-phenylquinoline-4-carboxylic acid). libretexts.orgebsco.com This is a common and fundamental transformation.

Reduction: The nitrile group can be readily reduced to a primary amine (-CH₂NH₂). Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this purpose, providing an excellent method for synthesizing 4-(aminomethyl)-6-chloro-2-phenylquinoline. ebsco.comlibretexts.org The reaction proceeds through two successive nucleophilic additions of a hydride ion. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can attack the electrophilic carbon of the nitrile. Subsequent hydrolysis of the intermediate imine yields a ketone. libretexts.orglibretexts.org This allows for the introduction of a new carbon-carbon bond and the formation of a 4-acyl-6-chloro-2-phenylquinoline derivative.

Cycloaddition: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings. For example, the reaction of 2-(p-tolyl)quinoline-4-carbonitrile with trimethylsilyl (B98337) azide (B81097) and a dibutyltin (B87310) oxide catalyst has been shown to convert the nitrile group into a tetrazole ring, a common bioisostere for a carboxylic acid group. researchgate.net

Table 3: Common Transformations of the Nitrile Functional Group
TransformationReagentsProduct Functional GroupReference
HydrolysisH₃O⁺ or OH⁻, HeatCarboxylic Acid (-COOH) libretexts.orgebsco.com
Reduction1. LiAlH₄ 2. H₂OPrimary Amine (-CH₂NH₂) ebsco.comlibretexts.org
Grignard Reaction1. R-MgX 2. H₃O⁺Ketone (-C(O)R) libretexts.orglibretexts.org
Tetrazole FormationNaN₃ or TMS-N₃Tetrazole Ring researchgate.net

Introduction and Functionalization of Phenyl Substituents

The 2-phenyl group is a defining feature of the target compound. Strategies exist both for its initial introduction to form the quinoline scaffold and for its subsequent chemical modification.

Introduction of the Phenyl Group: The synthesis of 2-phenylquinolines is often achieved through condensation reactions. The Doebner reaction, for instance, synthesizes 2-phenyl-quinoline-4-carboxylic acids by reacting an aniline (e.g., 4-chloroaniline), benzaldehyde, and pyruvic acid. nih.gov This method directly installs the phenyl group at the 2-position. The resulting carboxylic acid can then be converted to the target carbonitrile. nih.govnih.gov The Pfitzinger reaction, which involves the condensation of isatin with an appropriate acetophenone (e.g., 4-bromoacetophenone), is another versatile method for generating 2-phenylquinoline-4-carboxylic acids. nih.govacs.org

Functionalization of the Phenyl Group: Once the this compound scaffold is formed, the phenyl ring at the C2 position can be further functionalized. This is typically achieved through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The reactivity of the phenyl ring towards electrophiles is influenced by the deactivating nature of the quinoline ring system to which it is attached. However, numerous examples exist of 2-phenylquinoline (B181262) analogues bearing substituents on the phenyl ring. nih.govacs.org These are often prepared by utilizing a substituted benzaldehyde in the initial Doebner reaction. nih.gov For example, using a nitrobenzaldehyde would yield a nitrophenyl-substituted quinoline, where the nitro group could be subsequently reduced to an amine and further derivatized. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted on 2-phenylquinolines with various functional groups on the C2-phenyl ring, demonstrating the feasibility and importance of such modifications. nih.govnih.gov

Comprehensive Spectroscopic Analysis

The elucidation of the molecular structure of this compound is achieved through a combination of modern spectroscopic techniques. Each method provides unique insights into the different components and bonding within the molecule.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, offers a detailed fingerprint of the functional groups and skeletal vibrations within the molecule.

The FT-IR and Raman spectra of quinoline derivatives are characterized by several key vibrational modes. irphouse.comresearchgate.net For aromatic compounds, the C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. researchgate.netscialert.net The carbon-carbon stretching vibrations within the aromatic rings are expected in the 1625-1430 cm⁻¹ range. scialert.net The presence of the nitrile (C≡N) group is a key feature of the target molecule, and its stretching vibration is expected to produce a strong and sharp band in the region of 2240-2260 cm⁻¹ in the IR spectrum.

For a closely related compound, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline, the FT-IR spectrum shows characteristic aromatic C=C stretching bands in the 1600-1350 cm⁻¹ fingerprint region, which are indicative of the quinoline ring system. researchgate.net In another study on 2-chloro-4-methylaniline (B104755) and 2-chloro-6-methylaniline, complete vibrational assignments were carried out using observed FT-IR and FT-Raman data, supported by theoretical calculations. researchgate.net The C-Cl stretching modes for 6-chloroquinoline (B1265530) have been observed at 351, 607, and 637 cm⁻¹. rsc.org

Based on the analysis of related compounds, a hypothetical table of the most characteristic vibrational frequencies for this compound can be constructed.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretching (Aromatic) 3100 - 3000 Medium to Weak
C≡N Stretching 2260 - 2240 Strong, Sharp
C=C Stretching (Aromatic) 1620 - 1450 Medium to Strong
C-Cl Stretching ~600 - 700 Medium
Quinoline Ring Breathing ~800 - 900 Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the quinoline and phenyl rings. Aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns will depend on the electronic environment of each proton, influenced by the chloro, phenyl, and cyano substituents. For comparison, the ¹H NMR spectrum of 6-Chloro-4-phenylquinoline shows signals in the range of δ 7.35-8.92 ppm. acs.org

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts in ¹³C NMR have a much broader range than in ¹H NMR, typically from 0 to 220 ppm. oregonstate.edu The carbon atom of the nitrile group (C≡N) is expected to appear in the range of δ 110-125 ppm. oregonstate.edu The carbons of the aromatic rings will resonate in the approximate range of δ 120-150 ppm. oregonstate.edu The carbon atoms attached to the chlorine and nitrogen atoms will experience shifts due to the electronegativity of these atoms. nih.gov For instance, in a series of quinoline derivatives, the carbon atoms of the quinoline ring showed a wide range of chemical shifts depending on the substituents. rsc.org

A table of predicted ¹H and ¹³C NMR chemical shifts can be compiled based on data from similar structures.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm)
¹H (Aromatic) 7.5 - 9.0
¹³C (C≡N) 115 - 125
¹³C (Aromatic) 120 - 155
¹³C (C-Cl) ~130 - 140
¹³C (C-N) ~145 - 155

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. For this compound, the molecular ion peak [M]⁺ would be expected, along with an isotopic peak [M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak, characteristic of the presence of a single chlorine atom.

The fragmentation of quinoline derivatives often involves the loss of small, stable molecules. A common fragmentation pathway for quinoline itself is the expulsion of HCN. rsc.org For substituted quinolines, the fragmentation pattern will be influenced by the nature and position of the substituents. For example, the mass spectrum of 6-chloro-4-phenyl-2-propylquinoline shows significant fragment ions. nih.gov The fragmentation of the target molecule could involve the loss of the cyano group (CN), the chlorine atom (Cl), or cleavage of the phenyl ring.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π→π* and n→π* transitions. researchgate.net The presence of the extended conjugation system, including the phenyl ring and the quinoline nucleus, is expected to result in strong absorptions. The position and intensity of these bands are sensitive to the substituents on the quinoline ring. For instance, studies on various quinoline derivatives have shown that the absorption maxima can be tuned by altering the electronic nature of the substituents. rsc.org For spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkan]-7-amine, absorption peaks were observed corresponding to π-π* and n-π* transitions. researchgate.net

Theoretical and Computational Chemistry Investigations

Theoretical and computational methods, particularly those based on quantum mechanics, are invaluable for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a standard computational tool for predicting the geometric, electronic, and spectroscopic properties of molecules with a good balance of accuracy and computational cost. researchgate.netnih.govnih.gov

Molecular Geometry and Vibrational Frequencies: DFT calculations, often using hybrid functionals like B3LYP with an appropriate basis set (e.g., 6-311+G(d,p)), can be employed to optimize the ground-state geometry of this compound. rsc.orgnih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. Furthermore, the calculation of harmonic vibrational frequencies at the optimized geometry allows for a theoretical prediction of the FT-IR and Raman spectra. nih.gov These theoretical spectra can aid in the assignment of experimental vibrational bands. researchgate.netkahedu.edu.in

NMR Chemical Shifts: The gauge-invariant atomic orbital (GIAO) method, within the framework of DFT, is widely used to calculate NMR chemical shifts. nih.gov Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental data to confirm structural assignments. nih.gov

Electronic Properties and UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for studying excited states and predicting electronic absorption spectra. rsc.orgnih.gov By performing TD-DFT calculations on the optimized ground-state geometry, one can obtain information about the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., HOMO→LUMO). This allows for a theoretical simulation of the UV-Vis spectrum and a detailed understanding of the electronic structure. rsc.orgnih.gov Studies on various quinoline derivatives have successfully used TD-DFT to interpret their photophysical properties. rsc.orgnih.gov

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter, with a smaller gap generally indicating higher reactivity and a greater propensity for electronic transitions. rsc.org

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure of organic molecules. rsc.org For quinoline derivatives, DFT studies have shown that the HOMO and LUMO are typically distributed across the quinoline ring system and its substituents. The introduction of electron-withdrawing or electron-donating groups can significantly modulate the energies of these frontier orbitals and, consequently, the HOMO-LUMO gap. rsc.orgresearchgate.net

In the case of this compound, the chlorine atom at the 6-position and the nitrile group at the 4-position are expected to have a significant impact on the electronic distribution. The chlorine atom can act as an electron-withdrawing group through inductive effects, while the nitrile group is a strong electron-withdrawing group. These features are anticipated to lower the energy levels of both the HOMO and LUMO.

Table 1: Representative HOMO-LUMO Energy Gaps of Related Quinoline Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational MethodReference
Quinoline-6.646-1.8164.83DFT/B3LYP/6-31+G(d,p) scirp.org
Quinoline-amide derivative 6t--3.640DFT/B3LYP/6-31G'(d,p) rsc.org
Quinoline-amide derivative 6aw--1.878DFT/B3LYP/6-31G'(d,p) rsc.org

The data suggests that the electronic properties of this compound will be significantly influenced by its substitution pattern, likely resulting in a HOMO-LUMO gap that promotes chemical reactivity and potential biological interactions.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of this compound dictates its steric and electronic properties, which are crucial for its interaction with biological macromolecules. X-ray crystallography and computational methods like DFT are standard techniques for determining molecular geometry.

Crystal structure analyses of closely related compounds provide a reliable model for the expected geometry of this compound. For instance, the crystal structure of 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline reveals that the quinoline ring system is nearly planar. nih.govnih.gov In this related structure, the phenyl group at the 2-position and the methoxyphenyl group are twisted relative to the quinoline plane, with dihedral angles of 56.30° and 7.93°, respectively. nih.govnih.gov This twisting is a common feature in 2-phenylquinoline derivatives and is due to steric hindrance between the phenyl ring and the quinoline core.

Similarly, the analysis of another related compound, methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, also shows a planar quinoline ring system, with the phenyl ring at the 4-position being significantly twisted out of the quinoline plane by 57.5°.

Based on these findings, it can be inferred that this compound will possess a largely planar quinoline core. The phenyl group at the 2-position is expected to be rotated out of the quinoline plane to minimize steric clashes. The carbonitrile group at the 4-position is linear and its orientation will be dictated by the geometry of the quinoline ring.

Table 2: Selected Bond Lengths and Dihedral Angles in a Related Quinoline Derivative

ParameterValueCompoundReference
Dihedral angle (Quinoline-Phenyl at C2)56.30 (6)°6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline nih.govnih.gov
Dihedral angle (Quinoline-Phenyl at C4)57.5 (1)°Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate
Quinoline ring system RMS deviation0.032 ÅMethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate
Vibrational Frequencies and Spectral Interpretation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are frequently employed to complement experimental spectra by predicting vibrational frequencies and aiding in their assignment. nih.gov

For this compound, several characteristic vibrational modes are expected. The C-Cl stretching vibration is typically observed in the range of 600-800 cm⁻¹. researchgate.net The C≡N stretching of the nitrile group gives a sharp and intense band in the region of 2220-2260 cm⁻¹. The quinoline ring itself will exhibit a series of characteristic C=C and C=N stretching vibrations between 1400 and 1600 cm⁻¹. The C-H stretching vibrations of the aromatic rings are expected to appear above 3000 cm⁻¹. researchgate.net

A computational study on 2-chloroquinoline-3-carboxaldehyde, a related molecule, provides a basis for the expected vibrational assignments. nih.gov In this study, the vibrational frequencies were calculated using the B3LYP/6–311++G(d,p) level of theory and were found to be in good agreement with experimental data after scaling. nih.gov

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Reference
Aromatic C-HStretching3000 - 3100 researchgate.net
Nitrile (C≡N)Stretching2220 - 2260
Quinoline Ring (C=C, C=N)Stretching1400 - 1600 nih.gov
C-ClStretching600 - 800 researchgate.net

The precise frequencies for this compound would require specific experimental measurement or computational analysis. However, the existing data for similar compounds allows for a confident prediction of the key spectral features.

Molecular Docking Simulations for Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships. nih.govsemanticscholar.org Quinoline derivatives have been the subject of numerous molecular docking studies against a variety of targets, including enzymes and receptors implicated in cancer, infectious diseases, and other conditions. nih.govnih.govnih.gov

For instance, substituted quinolines have been docked into the active sites of DNA gyrase, a bacterial enzyme, suggesting potential antibacterial applications. nih.gov Other studies have explored the interactions of quinoline derivatives with HIV reverse transcriptase, highlighting their potential as antiviral agents. nih.gov In the context of cancer, quinoline-based compounds have been docked against various kinases, such as c-MET and PI3Kα, as well as histone deacetylases (HDACs), indicating their potential as anticancer agents. nih.govmdpi.com

While no specific docking studies for this compound are available in the reviewed literature, its structural features suggest it could be a candidate for similar targets. The phenylquinoline core can engage in hydrophobic and π-π stacking interactions within a receptor's binding pocket, while the chloro and nitrile substituents can form specific polar contacts, such as hydrogen bonds or halogen bonds.

Table 4: Examples of Molecular Docking Studies on Related Quinoline Derivatives

Quinoline Derivative ClassProtein TargetKey FindingsReference
6-substituted-2-(3-phenoxyphenyl)-4-phenyl quinolinesDNA Gyrase A&BDocking results were superior on DNA gyrase A over DNA gyrase B. nih.gov
2-phenylquinoline-4-carboxylic acid derivativesHistone Deacetylase 3 (HDAC3)Compound D28 showed selectivity for HDAC3. nih.gov
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesPI3KαDerivatives occupy the PI3Kα binding site and engage with key residues. mdpi.com
Substituted quinolinesHIV Reverse TranscriptaseChloro- and bromo-substituted quinolines showed potent cytotoxicity. nih.gov

These studies underscore the potential of this compound as a ligand for various biological targets, warranting further investigation through dedicated docking and experimental validation.

In silico Prediction of Pharmacokinetic Parameters and Drug-likeness

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. In silico methods provide a rapid and cost-effective means of predicting these parameters and evaluating the drug-likeness of a compound. nih.govnih.gov Various software tools, such as SwissADME and pkCSM, are widely used for these predictions. nih.gov

For quinoline derivatives, in silico ADMET studies have been conducted to evaluate their potential as drug candidates. rsc.org These predictions often include parameters such as lipophilicity (logP), aqueous solubility, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for toxicity.

The drug-likeness of a compound is often assessed using rules such as Lipinski's Rule of Five, which considers molecular weight, logP, and the number of hydrogen bond donors and acceptors. Based on the structure of this compound, it is likely to have a molecular weight and logP within the ranges considered favorable for oral bioavailability.

Studies on related quinoline derivatives have shown a range of predicted pharmacokinetic properties. For example, some substituted 2-arylquinolines have been predicted to be more lipophilic, which can influence their absorption and distribution. rsc.org Toxicity predictions, such as the Ames test for mutagenicity and hepatotoxicity, are also crucial components of the in silico evaluation. mdpi.com

Table 5: Commonly Predicted In Silico Pharmacokinetic and Drug-likeness Parameters

ParameterDescriptionSignificanceReference
Lipophilicity (logP)Octanol-water partition coefficient.Influences solubility, absorption, and distribution. nih.gov
Aqueous Solubility (logS)The logarithm of the molar solubility in water.Affects absorption and formulation.
Human Intestinal Absorption (HIA)Percentage of the compound absorbed from the gut.Key for oral bioavailability.
Blood-Brain Barrier (BBB) PenetrationAbility to cross the BBB and enter the central nervous system.Important for CNS-targeting drugs and potential for side effects. nih.gov
Cytochrome P450 (CYP) InhibitionPotential to inhibit key drug-metabolizing enzymes.Indicates potential for drug-drug interactions.
Ames TestPrediction of mutagenicity.A critical toxicity endpoint. mdpi.com
HepatotoxicityPrediction of liver toxicity.A major reason for drug withdrawal. mdpi.com

While specific predictions for this compound are not available, the established methodologies and data from related compounds provide a strong framework for its future in silico evaluation as a potential therapeutic agent.

In Vitro Biological Activity and Mechanistic Understanding of Quinoline Carbonitriles

Antimicrobial Activities (In Vitro)

The quinoline (B57606) scaffold is a foundational structure in many antimicrobial agents. Derivatives of this scaffold, including 6-Chloro-2-phenylquinoline-4-carbonitrile, have been investigated for their potential to combat various microbial pathogens.

Antibacterial Spectrum Against Bacterial Strains (e.g., Gram-Positive, Gram-Negative)

Quinoline derivatives have demonstrated a wide range of antibacterial activities. A broad-spectrum antibiotic is one that is effective against both Gram-positive and Gram-negative bacteria wikipedia.org. Studies on various 2-chloroquinoline derivatives have shown their potential to inhibit the growth of several bacterial strains. For instance, synthesized 2-chloroquinoline derivatives were tested against bacteria at concentrations ranging from 6.25 to 400 µg/ml, with some compounds showing potent activity researchgate.netannexpublishers.com.

Specifically, certain quinoline-2-one derivatives have shown significant efficacy against multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE) nih.gov. One derivative, designated as compound 6c, exhibited potent activity with Minimum Inhibitory Concentration (MIC) values of 0.75 μg/mL against MRSA and VRE nih.gov. While these are not the exact carbonitrile , the shared quinoline core highlights the potential of this chemical class.

Other research into novel quinoline derivatives has shown excellent MIC values (ranging from 3.12 to 50 µg/mL) against both Gram-positive (Bacillus cereus, Staphylococcus) and Gram-negative (Pseudomonas, Escherichia coli) bacterial strains nih.gov. The antibacterial activity of these compounds underscores the versatility of the quinoline scaffold in developing new antibacterial agents nih.govempendium.com.

Interactive Data Table: In Vitro Antibacterial Activity of Selected Quinoline Derivatives

Compound ClassBacterial StrainActivity (MIC in µg/mL)
Quinoline-2-one derivative (6c)MRSA0.75
Quinoline-2-one derivative (6c)VRE0.75
Quinoline-2-one derivative (6c)MRSE2.50
General Quinoline derivativeBacillus cereus3.12 - 50
General Quinoline derivativeStaphylococcus sp.3.12 - 50
General Quinoline derivativePseudomonas sp.3.12 - 50
General Quinoline derivativeEscherichia coli3.12 - 50

Antifungal Efficacy (In Vitro)

The development of new antifungal agents is crucial due to the rise in fungal infections and increasing resistance nih.gov. Quinoline derivatives have also been evaluated for their antifungal properties. In vitro screening of 2-chloroquinoline derivatives demonstrated their ability to inhibit the growth of various fungal strains researchgate.netannexpublishers.com.

Studies on a series of novel quinoline derivatives revealed that they were potentially active against fungal strains such as Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans nih.gov. Similarly, research on 6-chloro-9H-carbazol derivatives combined with 1,3,4-oxadiazole scaffolds, which share some structural similarities with substituted quinolines, showed good antimicrobial activity, with some compounds being particularly active against C. albicans mdpi.com.

The evaluation of antifungal efficacy often involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that results in a significant decrease in turbidity or complete inhibition of microbial growth compared to an untreated control ifyber.com. For some fungal species and antifungal agents, this is defined as a 50% inhibition of growth ifyber.com.

Interactive Data Table: In Vitro Antifungal Activity of Selected Quinoline Derivatives

Compound ClassFungal StrainActivity
General Quinoline derivativeAspergillus flavusPotentially Active
General Quinoline derivativeAspergillus nigerPotentially Active
General Quinoline derivativeFusarium oxysporumPotentially Active
General Quinoline derivativeCandida albicansPotentially Active
6-chloro-9H-carbazol derivativeCandida albicansPotentially Active

Enzyme Inhibition as a Mode of Antimicrobial Action (e.g., DNA Gyrase, Peptide Deformylase)

The antimicrobial effects of quinoline compounds are often attributed to their ability to inhibit essential bacterial enzymes. DNA gyrase, a type IIA topoisomerase essential for bacterial DNA replication and transcription, is a well-validated target for antibacterial drugs nih.gov. Quinolone antibacterials are known to inhibit DNA gyrase by stabilizing the cleavage complex of the enzyme covalently bound to DNA, which leads to double-strand breaks and cell death nih.govnih.gov. A proposed model suggests that the enzyme induces a specific binding site in the DNA for the quinolone drug nih.gov. Molecular docking studies on 2-chloroquinoline derivatives have predicted that their mode of action involves the inhibition of DNA gyrase researchgate.net.

Another crucial bacterial enzyme, peptide deformylase (PDF), has been identified as a target for novel quinoline derivatives. PDF is essential for bacterial protein synthesis. Computational and experimental studies have confirmed that certain quinoline derivatives function as PDF inhibitors, contributing to their antibacterial activity nih.gov. The inhibition of these specific and essential bacterial enzymes makes quinoline derivatives promising candidates for the development of narrow-spectrum antibacterial agents, which are advantageous for reducing the disruption of normal microbiota and slowing the development of resistance nih.gov.

Antiproliferative Activities (In Vitro)

In addition to their antimicrobial properties, quinoline derivatives have been extensively studied for their potential as anticancer agents.

Evaluation Against Cancer Cell Lines (In Vitro)

Numerous studies have demonstrated the in vitro antiproliferative activity of quinoline derivatives against a variety of human cancer cell lines mdpi.com. For example, certain 2-phenyl-quinolone compounds showed strong inhibitory effects against multiple human tumor cell lines nih.gov. Specifically, compounds with a quinoline scaffold have been evaluated for cytotoxicity against human lung carcinoma (A-549), ileocecal carcinoma (HCT-8), melanoma (RPMI-7951), and epidermoid carcinoma of the nasopharynx (KB) cell lines, with some derivatives showing potent cytotoxicity with EC50 values below 1.0 μg/ml nih.gov.

The antiproliferative activity of these compounds is influenced by the nature and position of substituents on the quinoline ring mdpi.com. Studies on phenylaminoisoquinolinequinones, for instance, revealed that the location of the phenylamino group significantly impacts the antiproliferative activity against gastric, lung, and bladder cancer cell lines mdpi.com. While specific data for this compound is not detailed in the provided results, the consistent activity of closely related 2-phenylquinoline (B181262) derivatives suggests its potential as an antiproliferative agent nih.govnih.govnih.gov.

Interactive Data Table: In Vitro Antiproliferative Activity of Selected Quinoline Derivatives

Cell LineCancer TypeActivity (EC50/IC50)
A-549Human Lung Carcinoma< 1.0 µg/ml (for select compounds)
HCT-8Ileocecal Carcinoma< 1.0 µg/ml (for select compounds)
RPMI-7951Melanoma< 1.0 µg/ml (for select compounds)
KBEpidermoid Carcinoma< 1.0 µg/ml (for select compounds)
HUVECEndothelial CellsGI50 = 3.23 ± 0.28 nM (for compound 64)

Inhibition of Specific Enzymes in Cancer Pathways (e.g., Histone Deacetylase)

A key mechanism behind the antiproliferative activity of some quinoline derivatives is the inhibition of enzymes involved in cancer progression. Histone deacetylases (HDACs) are a group of enzymes that play a critical role in the epigenetic regulation of gene expression and are often overexpressed in cancer cells frontiersin.orgnih.gov. Inhibition of HDACs has become a major focus in the development of anticancer drugs frontiersin.orgnih.govnih.gov.

Research has led to the discovery of 2-phenylquinoline-4-carboxylic acid derivatives as novel and potent HDAC inhibitors frontiersin.orgnih.govnih.gov. In these studies, the 2-substituted phenylquinoline-4-carboxylic acid group was identified as a crucial "cap" moiety for interacting with the HDAC active site frontiersin.orgnih.gov. Certain synthesized compounds exhibited significant selectivity for inhibiting HDAC3 over other isoforms like HDAC1, 2, and 6 frontiersin.orgnih.gov. Mechanistic studies revealed that the anticancer effects of these inhibitors are linked to the induction of G2/M cell cycle arrest and the promotion of apoptosis frontiersin.orgnih.gov. The development of isoform-selective HDAC inhibitors is considered a promising strategy for cancer treatment, potentially offering improved therapeutic specificity and better safety profiles frontiersin.orgnih.gov.

Structure-Activity Relationship (SAR) Studies for Quinoline Carbonitriles

The biological activity of quinoline carbonitriles is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. These studies involve systematically modifying the chemical structure of a parent molecule and evaluating the resulting impact on its biological activity. For the quinoline carbonitrile scaffold, SAR investigations have primarily focused on substitutions at the C2, C4, C6, and C7 positions of the quinoline ring system.

Correlations Between Structural Features and Biological Effects (In Vitro)

The relationship between the structural components of quinoline carbonitriles and their observed biological effects is a key area of research. Modifications to the quinoline core, including the nature and position of various substituents, can dramatically alter the compound's potency and spectrum of activity.

The core structure of this compound features several key components that influence its biological profile: the quinoline nucleus, a chloro substituent at the C6 position, a phenyl group at the C2 position, and a carbonitrile moiety at the C4 position. The electronic and steric properties of substituents at each of these positions are critical determinants of the molecule's interaction with biological targets.

Research on related quinoline derivatives has provided valuable insights into these correlations. For instance, in a series of 4-(arylamino)quinoline-3-carbonitrile derivatives designed as kinase inhibitors, the nature of the substituent at the C6 position was found to be significant. Studies have shown that the presence of certain groups at this position can enhance inhibitory activity against specific enzymes. acs.org In a different study focused on the antibacterial properties of quinoline-carbonitriles, it was observed that a methoxy group at the C6 position was preferred over a methyl group or no substitution, suggesting that electron-donating groups at this position may be favorable for this particular activity. frontiersin.org

The substituent at the C2 position is also known to substantially modulate biological activity. In a series of 2-phenyl-quinoline-4-carboxylic acid analogs, which are structurally similar to the compound of interest, substitutions on the 2-phenyl ring were found to be critical for their activity as histone deacetylase (HDAC) inhibitors.

The carbonitrile group at the C4 position is a strong electron-withdrawing group and can participate in crucial molecular interactions such as dipole-dipole interactions and hydrogen bonding, acting as a hydrogen bond acceptor. In studies of 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives, the carbonitrile group was identified as a key feature for their function as EGFR inhibitors.

The following table summarizes the general structure-activity relationships for various substituted quinoline carbonitriles based on in vitro studies of analogous compounds.

Position of Substitution Substituent Type Observed Impact on In Vitro Activity Example Biological Target/Activity
C2 Phenyl Ring SubstituentsCan significantly modulate activity.Histone Deacetylase (HDAC) Inhibition
C4 Carbonitrile GroupActs as a key interaction point (e.g., hydrogen bond acceptor).EGFR Kinase Inhibition
C6 Electron-donating groups (e.g., Methoxy)May enhance activity compared to no substitution or methyl groups.Antibacterial Activity
C6/C7 Various SubstituentsImportant for potency and selectivity.HER-2/EGFR Kinase Inhibition

Computational Insights into SAR

Computational chemistry provides powerful tools to understand the structure-activity relationships of quinoline carbonitriles at a molecular level. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular field analysis offer insights into how these molecules interact with their biological targets.

Molecular docking studies have been employed to predict the binding modes of quinoline derivatives within the active sites of proteins. For example, in the context of kinase inhibition, the carbonitrile group of related quinoline-3-carbonitrile compounds has been shown through modeling to form important hydrogen bonds with key amino acid residues, such as threonine, in the ATP binding pocket of the enzyme. researchgate.net The 4-anilino moiety often occupies a hydrophobic region, while substituents at the C6 position can extend into other regions of the binding site, influencing potency and selectivity. researchgate.net

QSAR models can be developed to correlate various calculated molecular descriptors with observed biological activity. For a series of 2-substituted-4-carbonitrile quinolines, hypothetical QSAR studies could involve calculating descriptors such as:

Electronic Descriptors: Atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Lipophilic Descriptors: The partition coefficient (LogP), which quantifies the molecule's hydrophobicity.

By analyzing how these descriptors change across a series of compounds and correlating them with biological data, a predictive model can be built. Such models can then be used to forecast the activity of novel, yet-to-be-synthesized compounds, thereby guiding the design of more potent molecules. For instance, molecular field analysis has been used to compare the similarity between different heterocyclic cores, such as 4-anilinoquinazoline, 4-anilinoquinoline-3-carbonitrile, and 4-anilinoquinoline-3-carboxamide, confirming a high degree of similarity in their steric and electrostatic fields, which helps explain their ability to bind to similar biological targets. researchgate.net

Photophysical Properties and Applications in Advanced Materials Science

Detailed Photophysical Characterization of Substituted Quinoline (B57606) Carbonitriles

The photophysical behavior of substituted quinoline carbonitriles is dictated by the nature and position of their substituents, which influence the intramolecular charge transfer (ICT) characteristics of the molecule. This section explores key photophysical parameters that define their potential for optical applications.

Fluorescence Quantum Yields and Emission Profiles

The fluorescence quantum yield (ΦF), which measures the efficiency of light emission after absorption, is a critical parameter for applications in lighting and sensing. For many quinoline derivatives, this value is highly dependent on their molecular structure and environment. While specific data for 6-Chloro-2-phenylquinoline-4-carbonitrile is not extensively documented in publicly available research, studies on analogous compounds provide significant insights.

For instance, the position of substituents on the quinoline moiety significantly influences photophysical properties. Derivatives with substituents at the 8-position of the quinoline ring have been shown to exhibit lower energy gaps compared to their 6-substituted counterparts, leading to red-shifted emission spectra. researchgate.net Despite differences in radiative and non-radiative rates, the fluorescence quantum yields can remain similar between related dipolar (one-branch) and octupolar (three-branch) quinoline derivatives. researchgate.net

In a study of novel 2-quinolinone derivatives, which share the core quinoline structure, fluorescence quantum yields were determined using a relative comparative method. One such derivative, PAV-5, exhibited a low fluorescence quantum yield of 2.3%, indicating that a majority of absorbed light energy is dissipated through non-radiative pathways. This characteristic is particularly favorable for applications like photocatalysis, where retained energy can drive chemical reactions.

Table 1: Photophysical Properties of Selected Quinoline Derivatives

Compound/Derivative Excitation Max (nm) Emission Max (nm) Quantum Yield (ΦF) Solvent/Conditions
(E)-2-(2-hydroxystyryl)quinolin-8-ol (HSQ) ~350-360 408-418 Not specified Various solvents
1,4-bis-(quinolin-6-ylimino methyl)benzene (BQB) 344 453 Not specified High pH
1,4-bis-(quinolin-6-ylimino methyl)benzene (PBQB) 380 / 402 550 Not specified Low pH
(E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zinc Not specified 575 Not specified Not specified

Solvatochromism and Environmental Sensitivity

Solvatochromism—the change in a substance's color or spectral properties with a change in solvent polarity—is a hallmark of molecules with significant intramolecular charge transfer character. Substituted quinolines often exhibit strong solvatochromic shifts in their absorption and emission spectra. This sensitivity arises from the change in the dipole moment of the molecule upon electronic excitation, which is then stabilized to varying degrees by solvents of different polarities.

For example, the compound (E)-2-(2-hydroxystyryl)quinolin-8-ol (HSQ) demonstrates notable solvatochromism. researchgate.net As solvent polarity increases, the emission wavelength shifts to higher values (a bathochromic shift), indicating that the excited state is more polar than the ground state and is thus stabilized by polar solvents. researchgate.net The Stokes shift, which is the difference between the absorption and emission maxima, for this compound ranges from 78 to 101 nm across different solvents, highlighting its environmental sensitivity. researchgate.net

This property is crucial for the development of chemical sensors, as the spectral response of the molecule can be correlated to the polarity or composition of its immediate environment.

Potential Utility in Functional Materials

The distinct photophysical properties of substituted quinoline carbonitriles make them promising candidates for a variety of applications in materials science, from sensing to optoelectronics.

Fluorescent Probes and Sensors (e.g., pH probes)

The sensitivity of the quinoline core's electronic structure to its environment allows for its use in fluorescent probes. A key application is in the development of pH sensors. Protonation of the quinoline nitrogen atom can significantly alter the compound's electronic conjugation and ICT characteristics, leading to a detectable change in its fluorescence.

A Schiff-base compound derived from 6-aminoquinoline, 1,4-bis-(quinolin-6-ylimino methyl)benzene (BQB), serves as an effective pH sensor. rsc.org In acidic media, the quinoline nitrogen is protonated (forming PBQB), causing the emission peak to appear at 550 nm. rsc.org As the pH increases, the emission shifts to 453 nm. rsc.org This large, reversible shift allows for the ratiometric detection of pH, providing a built-in correction for instrumental factors. Another quinoline-based probe, DQPH, demonstrated a 57 nm hypsochromic shift in its emission spectrum when the pH was varied from 4.50 to 9.00, making it suitable for monitoring physiological pH changes in living cells. nih.gov

Organic Light-Emitting Diodes (OLEDs) and Transistors

Quinoline derivatives are widely investigated for use in Organic Light-Emitting Diodes (OLEDs) due to their high thermal stability, electron-transporting capability, and strong fluorescence. They can function as the emissive layer or as electron-transporting materials within the device architecture.

Table 2: Performance of OLEDs with Substituted Quinoline Emitters

Emitter Compound Maximum Luminance (cd/m²) Luminance Efficiency (cd/A) Emission Color
(E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zinc 7,123 2.26 Yellow

Photovoltaic Applications

The electron-withdrawing nature and electron-transporting capabilities of the quinoline nucleus also make it a desirable component in organic photovoltaic (OPV) devices. In the common donor-acceptor (D-A) architecture of organic solar cells, quinoline derivatives can serve as the electron-accepting and transporting material. Their structural versatility allows for fine-tuning of energy levels (HOMO/LUMO) to optimize charge separation and transport at the donor-acceptor interface, which is critical for achieving high power conversion efficiencies. While specific applications of this compound in photovoltaics are not yet reported, the broader class of quinoline compounds remains an active area of research in the quest for more efficient and stable organic solar cells.

Mechanistic Organic Chemistry: Reaction Pathways and Transformations

Elucidation of Reaction Mechanisms in Quinoline (B57606) Carbonitrile Synthesis

The formation of the quinoline ring system can be achieved through various named reactions, each with its own mechanistic nuances. While specific studies on the direct synthesis of 6-Chloro-2-phenylquinoline-4-carbonitrile are not extensively detailed in the provided results, the general principles of quinoline synthesis can be applied.

One of the most common methods for quinoline synthesis is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov In the context of this compound, this could involve the reaction of a 2-amino-5-chlorobenzophenone (B30270) derivative with a cyano-containing methylene (B1212753) compound. The mechanism typically proceeds through the following key steps:

Initial Condensation: The reaction initiates with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and the carbonyl group of the reaction partner, or a Knoevenagel-type condensation involving the active methylene group. iipseries.org

Intramolecular Cyclization: The crucial ring-closing step occurs via an intramolecular aldol-type condensation or a related cyclization pathway. This step is often the rate-determining step and is facilitated by the appropriate positioning of the reacting functional groups. iipseries.org

Dehydration: The resulting cyclized intermediate readily undergoes dehydration to form the aromatic quinoline ring system.

Another relevant pathway is the Doebner-von Miller reaction , which involves the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds. A variation of this, the Doebner reaction, utilizes an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.gov Mechanistic studies have shown that this reaction proceeds through the formation of an imine intermediate, which then reacts with enolized pyruvic acid. Subsequent cyclization and oxidation lead to the final quinoline product. Isotope labeling studies have confirmed the role of the imine as a hydrogen acceptor in the final oxidation step. nih.gov

The Combes quinoline synthesis provides another route, involving the reaction of anilines with β-diketones in the presence of an acid catalyst. The mechanism involves the formation of an enamine intermediate, followed by acid-catalyzed cyclization and dehydration. iipseries.org

The synthesis of quinoline-3-carbonitrile derivatives has been achieved through a one-pot multicomponent reaction involving an appropriate aldehyde, ethyl cyanoacetate, a cyclic ketone, and ammonium (B1175870) acetate. nih.gov This highlights the versatility of multicomponent strategies in assembling complex quinoline structures in a single step.

Role of Intermediates and Transition States

Key Intermediates:

Imines/Schiff Bases: As mentioned, imines are common intermediates formed from the condensation of anilines with aldehydes or ketones. nih.govmdpi.com Their formation is often a reversible process, but the subsequent intramolecular cyclization drives the reaction forward.

Enamines/Enolates: In reactions involving β-dicarbonyl compounds or compounds with active methylene groups, enamines or enolates are crucial nucleophilic intermediates. iipseries.org Their formation is often base-catalyzed, and they are responsible for the key C-C bond-forming cyclization step.

Dihydroquinolines: Following the intramolecular cyclization, a dihydroquinoline intermediate is typically formed. nih.gov This species is not aromatic and readily undergoes oxidation to achieve the stable aromatic quinoline ring. In some reactions, this oxidation is spontaneous, while in others, an external oxidizing agent is required.

Metalla-intermediates: In transition-metal-catalyzed reactions, organometallic intermediates play a pivotal role. For instance, in palladium-catalyzed syntheses, intermediates such as diazetidines have been proposed. mdpi.com Similarly, cobalt-catalyzed reactions may proceed through cobalt-containing cyclic intermediates. rsc.org

Transition States:

The transition states in quinoline synthesis are high-energy structures that represent the energy barrier for each elementary step. The geometry and energy of these transition states determine the reaction rate and selectivity. For example, in the intramolecular cyclization step, the transition state involves the formation of a new C-C bond, and its stability can be influenced by steric and electronic factors of the substituents on the reacting molecules. In pericyclic reactions like ene-reactions, which can be involved in certain quinoline syntheses, diradicaloid transition structures have been considered. mdpi.com

Catalytic Effects on Reaction Efficiency and Selectivity

Catalysis is a powerful tool in quinoline synthesis, enabling reactions to proceed under milder conditions, with higher yields, and with greater control over regioselectivity and chemoselectivity.

Acid Catalysis:

Brønsted Acids: Strong acids like sulfuric acid (H₂SO₄) and polyphosphoric acid are commonly used in reactions like the Combes and Knorr syntheses. iipseries.org They protonate carbonyl groups, activating them towards nucleophilic attack, and facilitate the dehydration of alcohol intermediates.

Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and indium(III) chloride (InCl₃) are also effective catalysts. rsc.orgchemicalbook.comnih.gov They coordinate to carbonyl oxygens or nitrogen atoms, enhancing the electrophilicity of the substrates. The ratio of Lewis to Brønsted acid sites on a catalyst can significantly influence the reaction pathway and product distribution. rsc.org

Transition Metal Catalysis:

A wide array of transition metals, including rhodium, palladium, cobalt, nickel, and ruthenium, have been employed to catalyze various C-H activation and coupling reactions for quinoline synthesis. mdpi.comorganic-chemistry.orgresearchgate.net

Palladium: Palladium catalysts are versatile and have been used in reactions involving the carbonylation of 2-iodoanilines and terminal acetylenes to form quinolin-4-ones. mdpi.com

Cobalt: Cobalt catalysts have been shown to be effective in the C4-alkylation of quinolines and in the cyclization of acetophenones with anilines. mdpi.comacs.org

Ruthenium: Ruthenium pincer complexes have demonstrated high efficiency in the acceptorless dehydrogenative coupling of 2-aminoarylmethanols with ketones and nitriles to produce quinolines and quinazolines. rsc.org

Nickel: Inexpensive and eco-friendly nickel catalysts have been developed for the synthesis of quinolines via double dehydrogenative coupling reactions. organic-chemistry.org

Heterogeneous Catalysis:

The use of heterogeneous catalysts, such as zeolites and metal nanoparticles supported on materials like silica (B1680970) or zinc oxide, offers significant advantages in terms of catalyst recovery and reusability. rsc.orgresearchgate.netnanomaterchem.com

Zeolites: Modified USY zeolites, particularly those with a higher ratio of Lewis to Brønsted acid sites, have shown excellent performance in the synthesis of quinolines from anilines and alcohols. rsc.orgrsc.org

Nanocatalysts: Silver nanoparticles immobilized on a magnetic support (Fe₃O₄@SiO₂) have been successfully used as a recyclable catalyst for the three-component synthesis of quinoline derivatives. nanomaterchem.com

Organocatalysis:

In recent years, organocatalysis has emerged as a powerful, metal-free approach. For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze the synthesis of quinolin-4-ones. mdpi.com Additionally, organic dyes can act as photocatalysts in visible-light-mediated reactions. researchgate.net

The choice of catalyst can profoundly impact the selectivity of the reaction. For example, in the functionalization of the quinoline ring, different catalysts can direct substitution to different positions (e.g., C2, C4, or C8). rsc.orgacs.org This control over site selectivity is crucial for the synthesis of specific, highly functionalized quinoline derivatives.

Data Tables

Table 1: Comparison of Catalytic Systems in Quinoline Synthesis

Catalyst SystemReactantsProduct TypeKey AdvantagesReference
ZnCl₂/Ni-USY Zeolite Aniline, PropanolAlkyl QuinolinesHigh conversion and yield, relates Lewis/Brønsted acid site ratio to performance. rsc.org
Rhodium(III) Aniline derivatives, Alkynyl estersQuinoline CarboxylatesRegioselective, mild conditions. mdpi.com
Cobalt(III) Acetophenone (B1666503), AnilineSubstituted QuinolinesBroad functional group tolerance, high yields. mdpi.com
Palladium Allyl alcohols, AnilinesPolysubstituted QuinolinesUtilizes dioxygen as an oxidant. mdpi.com
g-C₃N₄-(CH₂)₃-SO₃H 2-Aminoarylketone, Acetyl acetoneQuinolinesMetal-free, heterogeneous, high conversion and yield. nih.gov
Ruthenium NNN-pincer complex 2-Aminobenzyl alcohols, Secondary alcoholsSubstituted QuinolinesLow catalyst loading, high turnover number (TON). rsc.org
Fe₃O₄@SiO₂-Ag Nanocatalyst Aldehyde, Amine, 1,3-IndanedioneQuinoline DerivativesHeterogeneous, recyclable, mild conditions. nanomaterchem.com

Table 2: Proposed Intermediates in Quinoline Synthesis Pathways

Reaction TypeKey Intermediate(s)Role of IntermediateReference
Doebner Reaction Imine, DihydroquinolineImine acts as a hydrogen acceptor; Dihydroquinoline is oxidized to the final product. nih.gov
Palladium-catalyzed Annulation DiazetidineFormed from dimerization of an imine intermediate, leads to cyclization. mdpi.com
Cobalt-catalyzed C-H Activation C(8)–H cobaltated quinoline-N-oxideFacilitates subsequent functionalization at the C8 position. rsc.org
NHC-catalyzed Synthesis HomoenolateActs as a nucleophile to attack an electrophile, leading to ring formation. mdpi.com

Future Perspectives and Emerging Research Avenues

Advancements in Green and Sustainable Synthetic Methodologies

The chemical industry's growing emphasis on environmental responsibility is driving a shift towards greener and more sustainable synthetic practices. mdpi.comnih.gov For the synthesis of quinoline (B57606) derivatives like 6-Chloro-2-phenylquinoline-4-carbonitrile, this translates into the adoption of methods that reduce waste, minimize energy consumption, and utilize less hazardous materials. acs.orgtandfonline.com

Future research will likely focus on optimizing and applying a variety of green synthetic strategies to the production of this compound. These methodologies represent a significant improvement over classical synthetic routes such as the Skraup, Doebner-von Miller, and Friedlander syntheses, which often require harsh conditions and generate significant waste. tandfonline.comresearchgate.net

Key Green Synthetic Approaches for Quinoline Derivatives:

MethodDescriptionAdvantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate chemical reactions. nih.govnih.govReduced reaction times, increased yields, and enhanced energy efficiency. frontiersin.org
Ultrasound Reactions Employs ultrasonic waves to induce cavitation, which enhances reaction rates and yields. nih.govscielo.brImproved mixing and mass transfer, leading to more efficient reactions.
Heterogeneous Catalysis Uses catalysts in a different phase from the reactants, often solid catalysts in liquid-phase reactions. nih.govEase of catalyst separation and recycling, reducing waste. mdpi.com
Multicomponent Reactions (MCRs) Combines three or more reactants in a single step to form a complex product. rsc.orgHigh atom economy, operational simplicity, and the ability to generate diverse molecular structures. rsc.org
Solvent-Free or Green Solvents Conducts reactions without a solvent or using environmentally benign solvents like water or ionic liquids. tandfonline.comnih.govReduced environmental impact and easier product purification. researchgate.net
Biocatalysis Employs enzymes or whole microorganisms to catalyze chemical transformations. nih.govHigh selectivity, mild reaction conditions, and biodegradability of the catalyst.

The application of these green methodologies to the synthesis of this compound promises not only to make its production more environmentally friendly but also potentially more cost-effective and efficient.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. acs.org For a compound like this compound, these computational tools offer a powerful approach to predict its properties, optimize its structure for specific applications, and design novel analogs with enhanced activities. researchgate.netacs.org

Future research will likely leverage AI and ML to:

Develop Quantitative Structure-Activity Relationship (QSAR) Models: These models can correlate the structural features of quinoline-carbonitrile derivatives with their biological activities, helping to identify key molecular determinants for desired effects. researchgate.netresearchgate.net

Predict Biological Activity and Properties: Machine learning algorithms can be trained on existing data to predict the potential biological targets, efficacy, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives. researchgate.net

De Novo Design of Novel Compounds: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets or material properties.

Interpret Model Predictions: Advanced techniques are being developed to understand the "black box" of ML models, providing insights into why a particular compound is predicted to be active or inactive. acs.org This interpretability is crucial for rational drug design.

A study on quinoline-carbonitrile derivatives has already demonstrated the use of machine learning methods to develop predictive models for their biological activity, achieving high accuracy. researchgate.net This underscores the potential of applying similar approaches to further explore the therapeutic and material applications of this compound.

Exploration of Novel In Vitro Biological Targets and Pathways

The quinoline core is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govnih.gov For this compound, a key area of future research will be the systematic exploration of its potential to modulate novel biological targets and pathways.

The versatility of the quinoline scaffold suggests that this compound could be active against a variety of targets. nih.gov Future in vitro studies are expected to investigate its effects on:

Protein Kinases: Many quinoline derivatives are potent kinase inhibitors, targeting enzymes like c-Met, VEGF receptors, and EGF receptors, which are crucial in cancer progression. nih.govnih.govjofamericanscience.orgresearchgate.net

Microbial Enzymes: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. researchgate.net Quinoline-carbonitrile derivatives have shown promise as antibacterial leads, and future work could explore their activity against a broader spectrum of bacteria and fungi. nih.govresearchgate.net

Parasitic Targets: Quinolines are famous for their antimalarial properties, and new derivatives are continuously being evaluated against Plasmodium falciparum and other parasites. researchgate.net

Neuroinflammatory Pathways: Some quinoline derivatives have been identified as potential modulators of neuroinflammation, suggesting a possible role in treating neurodegenerative diseases. researchgate.net

Metabotropic Glutamate Receptors (mGluRs): Quinoline carboxamide and carbonitrile derivatives have been investigated as allosteric modulators of mGluRs, which are important targets for neurological and psychiatric disorders. nih.gov

Systematic screening of this compound against diverse panels of biological targets will be crucial for uncovering its full therapeutic potential.

Development of Next-Generation Materials Based on Quinoline Carbonitrile Scaffolds

The unique electronic and photophysical properties of the quinoline ring system make it an attractive building block for advanced materials. wikipedia.org The this compound scaffold, with its specific substitution pattern, offers a platform for the design of next-generation materials with tailored functionalities.

Emerging research avenues in this area include:

Organic Light-Emitting Diodes (OLEDs): Phenylquinoline derivatives have been successfully used as interfacial layer materials in OLEDs, enhancing device performance. researchgate.net The electron-withdrawing nature of the carbonitrile group in this compound could be advantageous for developing new n-type materials for OLEDs. researchgate.net

Polymers and Copolymers: Quinoline-containing polymers, such as poly(phenylquinoline)s, have been synthesized and investigated for their properties. sciencedaily.comcjps.org Incorporating the this compound unit into polymer chains could lead to materials with unique thermal, mechanical, and electronic characteristics.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom in the quinoline ring and the nitrile group can act as coordination sites for metal ions, enabling the formation of coordination polymers and MOFs. mdpi.com These materials can exhibit interesting properties such as photoluminescence, magnetism, and porosity, with potential applications in sensing, catalysis, and gas storage. beilstein-journals.org

The future in this field will involve the synthesis and characterization of new materials derived from this compound, exploring how its specific structure influences the properties of the resulting materials.

Q & A

Q. What are the standard synthetic routes for 6-Chloro-2-phenylquinoline-4-carbonitrile, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step protocol:

Cyclization : Start with a substituted aniline derivative and a carbonyl precursor (e.g., via Gould–Jacob or Friedländer reactions) to form the quinoline core.

Chlorination : Introduce the chloro group at the 6-position using chlorinating agents like POCl₃ or SOCl₂ under reflux conditions (60–100°C).

Functionalization : Attach the phenyl group at the 2-position via Suzuki-Miyaura coupling, employing Pd catalysts and arylboronic acids.
Key Conditions :

  • Temperature control during chlorination to avoid over-substitution.
  • Catalyst selection (e.g., Pd(PPh₃)₄) for efficient cross-coupling.
  • Purification via column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions.
  • FT-IR : Identifies nitrile (C≡N) and C-Cl stretches (~2200 cm⁻¹ and 600–800 cm⁻¹, respectively).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D molecular geometry using SHELX programs for refinement .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of irritant vapors.
  • Store in airtight containers away from moisture and oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Purity Verification : Use HPLC (>98% purity) to rule out impurities affecting bioassays.
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR.
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, solvent controls) to isolate variables .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on the quinoline core?

  • Methodological Answer :
  • Directing Groups : Utilize the nitrile group at position 4 to steer electrophiles to positions 5 or 6.
  • Lewis Acid Catalysts : Employ FeCl₃ or AlCl₃ to enhance para-substitution on the phenyl ring.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .

Q. How do steric and electronic effects of substituents on the phenyl ring affect the compound’s interaction with biological targets?

  • Methodological Answer :
  • Electron-Withdrawing Groups (e.g., -CF₃) : Increase electrophilicity of the quinoline core, enhancing binding to nucleophilic enzyme residues.
  • Steric Hindrance : Bulky substituents (e.g., -OCH₃) may reduce binding affinity by obstructing target pockets.
  • QSAR Studies : Correlate substituent Hammett constants (σ) with IC₅₀ values to predict activity trends .

Data Contradiction Analysis Table

Reported Discrepancy Possible Causes Resolution Strategies
Varied antimicrobial IC₅₀ valuesDifferences in bacterial strain susceptibilityStandardize MIC assays using CLSI guidelines
Conflicting NMR shiftsSolvent polarity or pH effectsRe-run NMR in deuterated DMSO or CDCl₃
Inconsistent crystallinityPolymorphism during crystallizationRecrystallize using mixed solvents (EtOH/H₂O)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.